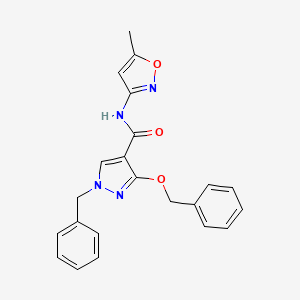

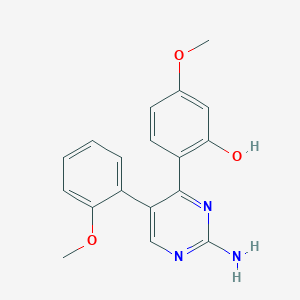

![molecular formula C13H10ClN3O B2378827 3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide CAS No. 301194-08-1](/img/structure/B2378827.png)

3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

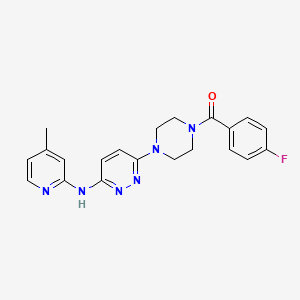

3-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its unique physiochemical properties and potential applications in various fields. It has a molecular formula of C13H10ClN3O .

Synthesis Analysis

The synthesis of a similar compound, 4-chloro-N’-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, has been described in the literature . Nicotinaldehyde was added to a stirred suspension of 4-chlorobenzohydrazide in ethanol, and the mixture was heated under reflux for 1 hour. On cooling, the precipitated crude product was filtered, washed with ethanol, dried, and recrystallized from ethanol to yield the title compound .Molecular Structure Analysis

The crystal structure of a similar compound, 4-chloro-N’-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, has been reported . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 19.0933(2) Å, b = 23.0910(3) Å, c = 10.6831(2) Å, and β = 90.064(1)° .Aplicaciones Científicas De Investigación

Spectroscopy and Dynamic Properties

- Configurational Dynamics : A derivative from 2-pyridinecarboxaldehyde, closely related to 3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide, shows E/Z isomerization induced by ultraviolet radiation. This property is significant for potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Interaction with Proteins

- Protein Binding : A novel hydrazone, closely related to the compound , has been used as a chemical probe to investigate the interaction with serum albumin. This study aids in understanding the static quenching mechanism in protein-ligand interactions (Tian et al., 2012).

Fluorescence and Photoluminescence

- Blue Fluorescence in Zinc(II) Complexes : Two tridentate pyridinyl-hydrazone zinc(II) complexes exhibit intense blue fluorescence in the solid state due to the Aggregation-Induced Emission (AIE) effect. These properties make them promising as fluorophore dopants for blue emissive layers (Diana et al., 2019).

Sensing and Detection Applications

- Praseodymium(III) Microsensor : A highly selective and sensitive praseodymium(III) microsensor was developed using a derivative of this compound. It exhibits a Nernstian response in a wide concentration range, making it valuable for metal ion detection (Ganjali et al., 2007).

Propiedades

IUPAC Name |

3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAILPIJQPUTRD-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

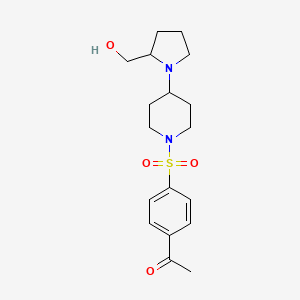

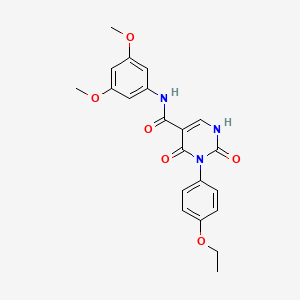

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)

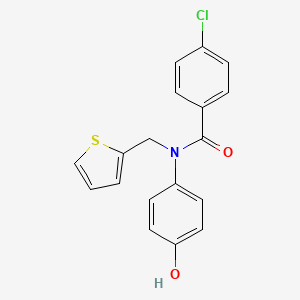

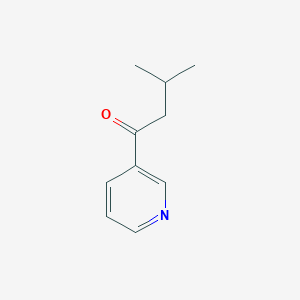

![2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378746.png)

![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)

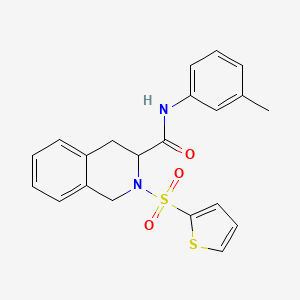

![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)

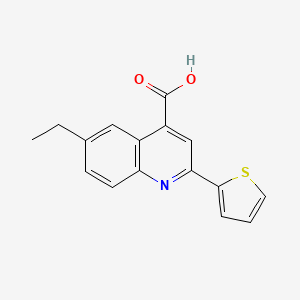

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2378765.png)